molecular formula C9H5BrN2O3S B2387170 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 328024-18-6

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2387170
CAS No.: 328024-18-6
M. Wt: 301.11
InChI Key: KPDLPSZANDQPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is an organic compound characterized by its unique structure, which includes a bromothiophene moiety and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 5-bromothiophene-2-carbaldehyde with a suitable diazinane trione precursor under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the diazinane trione core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The diazinane trione core can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.

    5-Bromo-2-thiophenemethanamine: Another bromothiophene derivative with different functional groups.

    2,5-Bis(5-bromothiophen-2-yl)thiophene: A compound with two bromothiophene units.

Uniqueness

5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a bromothiophene moiety and a diazinane trione core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-[(5-bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLPSZANDQPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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